Cas no 2227671-78-3 ((1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol)

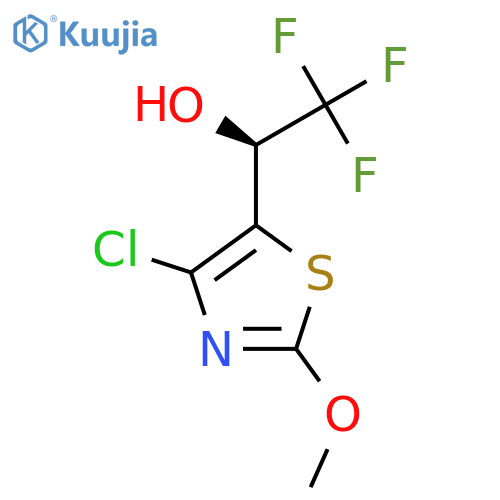

2227671-78-3 structure

商品名:(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol

(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol

- EN300-1956858

- 2227671-78-3

-

- インチ: 1S/C6H5ClF3NO2S/c1-13-5-11-4(7)2(14-5)3(12)6(8,9)10/h3,12H,1H3/t3-/m1/s1

- InChIKey: SEMXYUIHXQPBGN-GSVOUGTGSA-N

- ほほえんだ: ClC1=C([C@H](C(F)(F)F)O)SC(=N1)OC

計算された属性

- せいみつぶんしりょう: 246.9681618g/mol

- どういたいしつりょう: 246.9681618g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 206

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 70.6Ų

(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1956858-0.25g |

(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol |

2227671-78-3 | 0.25g |

$1762.0 | 2023-09-17 | ||

| Enamine | EN300-1956858-0.5g |

(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol |

2227671-78-3 | 0.5g |

$1838.0 | 2023-09-17 | ||

| Enamine | EN300-1956858-1g |

(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol |

2227671-78-3 | 1g |

$1915.0 | 2023-09-17 | ||

| Enamine | EN300-1956858-5g |

(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol |

2227671-78-3 | 5g |

$5553.0 | 2023-09-17 | ||

| Enamine | EN300-1956858-1.0g |

(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol |

2227671-78-3 | 1g |

$1915.0 | 2023-05-31 | ||

| Enamine | EN300-1956858-10.0g |

(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol |

2227671-78-3 | 10g |

$8234.0 | 2023-05-31 | ||

| Enamine | EN300-1956858-0.1g |

(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol |

2227671-78-3 | 0.1g |

$1685.0 | 2023-09-17 | ||

| Enamine | EN300-1956858-0.05g |

(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol |

2227671-78-3 | 0.05g |

$1608.0 | 2023-09-17 | ||

| Enamine | EN300-1956858-10g |

(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol |

2227671-78-3 | 10g |

$8234.0 | 2023-09-17 | ||

| Enamine | EN300-1956858-5.0g |

(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol |

2227671-78-3 | 5g |

$5553.0 | 2023-05-31 |

(1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol 関連文献

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

2227671-78-3 ((1S)-1-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol) 関連製品

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬